This compound belongs to the class of halogenated aromatic compounds, specifically those containing both bromine and fluorine substituents. It is often utilized in various chemical syntheses and applications due to its reactivity and stability.
The synthesis of 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride typically involves several steps:
The molecular formula for 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride is . Its structure can be represented as follows:
FC1=C(F)C(=C(F)C(F)=C1Br)C(F)(F)F
DONVNRFILRLHJB-UHFFFAOYSA-N
This structure contributes to its properties such as high stability and reactivity in various chemical reactions.
4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride participates in several chemical reactions:
The mechanism of action for 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride primarily revolves around its reactivity due to the halogen substituents:
Key physical and chemical properties of 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride include:
These properties make it suitable for various applications in organic synthesis and materials science.
4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7